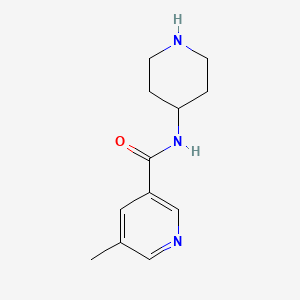

5-Methyl-N-(piperidin-4-yl)-nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-N-(piperidin-4-yl)-nicotinamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anticancer Drug Development

5-Methyl-N-(piperidin-4-yl)-nicotinamide is being investigated as a lead compound for the development of new anticancer therapies. Its structural features allow it to interact with key biological targets involved in cancer metabolism, particularly nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD+ synthesis and cancer cell survival .

Mechanism of Action

The compound's mechanism involves the inhibition of NAMPT, which leads to decreased levels of NAD+ in cancer cells, ultimately inducing apoptosis. Studies have shown that derivatives with similar structures exhibit varying degrees of potency against NAMPT, highlighting the importance of structural modifications for enhancing biological activity .

Neuropharmacological Applications

Potential in Neurodegenerative Diseases

Research indicates that this compound may have applications in treating neurodegenerative diseases. By modulating NAD+ levels, it could potentially improve neuronal health and function. The compound's ability to influence metabolic pathways linked to neuroprotection makes it a candidate for further investigation in this area.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its therapeutic potential. Comparative studies with related compounds reveal how variations in the piperidine and nicotinamide moieties affect biological activity. For instance, compounds with different substitutions on the piperidine ring have shown distinct binding affinities and biological effects.

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including ovarian and breast cancer cells. The compound induced cell cycle arrest and apoptosis, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Animal model trials indicated that administration of this compound led to improved cognitive function and reduced neuroinflammation in models of neurodegeneration. These findings support its potential use in treating conditions such as Alzheimer's disease .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(piperidin-4-yl)-nicotinamide | Piperidine ring attached to nicotinamide | Less potent than 5-methyl derivative |

| 6-(3-fluoro-phenyl)-N-(1-methyl-tetrazolyl)-piperidinamide | Contains a tetrazole ring | Enhanced selectivity towards certain targets |

| N-(pyrrolidin-2-yl)-nicotinamide | Pyrrolidine instead of piperidine | Different receptor interaction profile |

| 4-Methyl-N-(piperidin-4-yl)-nicotinamide | Methyl group at the 4-position of piperidine | Variations in biological activity compared to 5-methyl |

This table illustrates how modifications can impact the pharmacological profile, emphasizing the significance of the methyl group at the 5-position.

Análisis De Reacciones Químicas

Amide Bond Reactivity

The central amide bond (-CONH-) participates in hydrolysis and coupling reactions under specific conditions:

-

Acid/Base-Catalyzed Hydrolysis :

The amide bond undergoes hydrolysis in acidic (HCl, H₂SO₄) or basic (NaOH) aqueous media, yielding 5-methylnicotinic acid and piperidin-4-amine. Reaction rates depend on temperature and catalyst concentration . -

Coupling Reactions :

This compound+R-COOHHATU, DIPEAR-CONH-(piperidin-4-yl)-5-methylnicotinamide

The amine group of the piperidine moiety can be acylated using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide). For example, coupling with carboxylic acids forms secondary amides :

Piperidine Ring Modifications

The piperidine ring undergoes substitutions and redox reactions:

-

N-Alkylation/Sulfonylation :

This compound+ClSO₂NMe₂→5-Methyl-N-(1-(N,N-dimethylsulfamoyl)piperidin-4-yl)-nicotinamide

The secondary amine in the piperidine ring reacts with alkyl halides (e.g., methyl iodide) or sulfonyl chlorides (e.g., dimethylsulfamoyl chloride) to form tertiary amines or sulfonamides .

Example : -

Reduction :

The piperidine ring is stable under standard reduction conditions (e.g., H₂/Pd-C), but reductive amination with aldehydes/ketones can modify the amine group .

Nicotinamide Moiety Functionalization

The pyridine ring in the nicotinamide subunit participates in electrophilic substitution and metal-catalyzed cross-coupling:

-

Halogenation :

Bromination or chlorination at the 5-position of the pyridine ring occurs using NBS (N-Bromosuccinimide) or Cl₂ in acetic acid . -

Suzuki–Miyaura Cross-Coupling :

5-Bromo-N-(piperidin-4-yl)-nicotinamide+Ar-B(OH)₂Pd(PPh₃)₄, Na₂CO₃5-Ar-N-(piperidin-4-yl)-nicotinamide

The 5-halogenated derivative reacts with aryl boronic acids under palladium catalysis to form biaryl derivatives :

Comparative Reactivity Table

Stability and Degradation Pathways

Propiedades

Fórmula molecular |

C12H17N3O |

|---|---|

Peso molecular |

219.28 g/mol |

Nombre IUPAC |

5-methyl-N-piperidin-4-ylpyridine-3-carboxamide |

InChI |

InChI=1S/C12H17N3O/c1-9-6-10(8-14-7-9)12(16)15-11-2-4-13-5-3-11/h6-8,11,13H,2-5H2,1H3,(H,15,16) |

Clave InChI |

VYLFMKUUVMJIPH-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CN=C1)C(=O)NC2CCNCC2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.